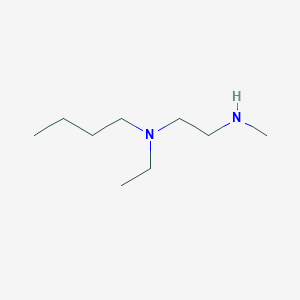
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is an organic compound belonging to the class of diamines. This compound features a unique structure with three different alkyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine. One common method is as follows:
Starting Material: Ethane-1,2-diamine.
Alkylation: Sequential alkylation with butyl bromide, ethyl bromide, and methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves:
Continuous Flow Alkylation: Using a series of reactors where ethane-1,2-diamine is continuously fed and sequentially alkylated with butyl, ethyl, and methyl halides.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Wirkmechanismus
The mechanism by which N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine exerts its effects depends on its application:
In Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms.
In Biological Systems: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine: Unique due to its specific alkyl substitution pattern.
N1-Methyl-N2-ethyl-N2-propylethane-1,2-diamine: Similar structure but different alkyl groups.
N1-Butyl-N2-methylethane-1,2-diamine: Lacks the ethyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications where other diamines may not be as effective.
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N'-butyl-N'-ethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-8-11(5-2)9-7-10-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
URTVBFSTUHLTCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



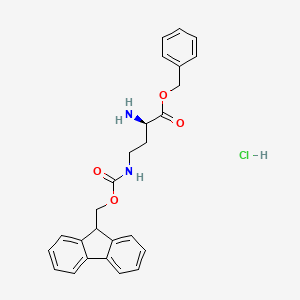

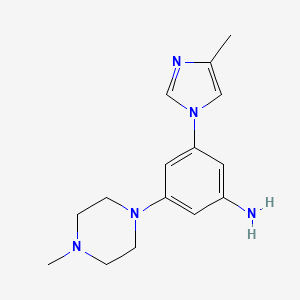


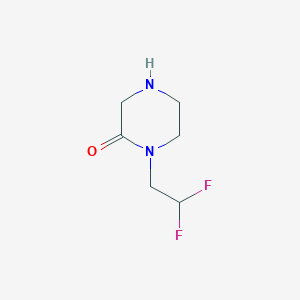
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
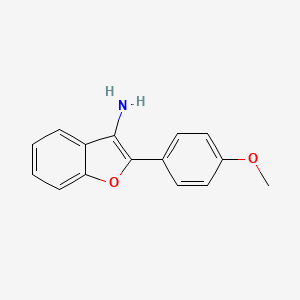
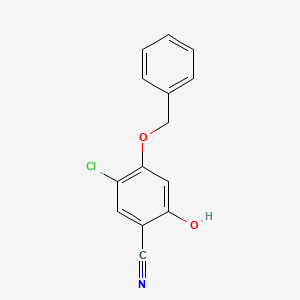
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)

![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
